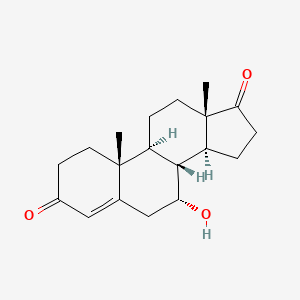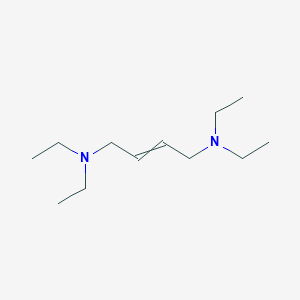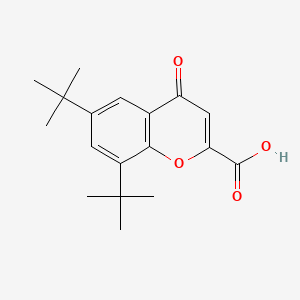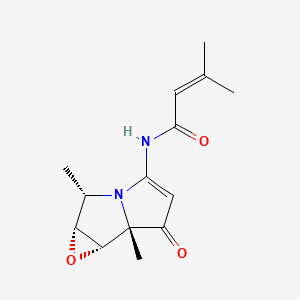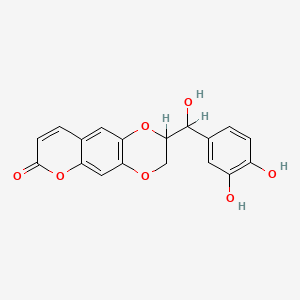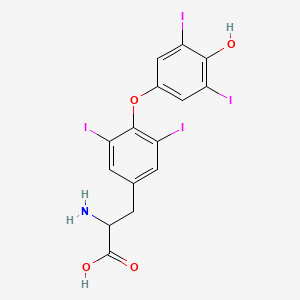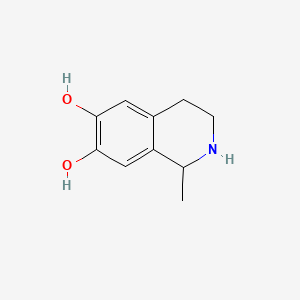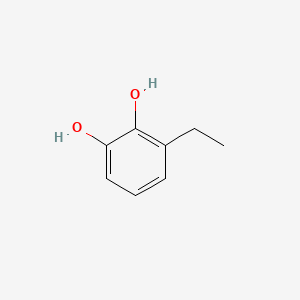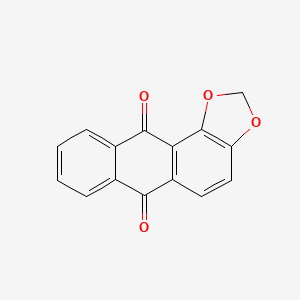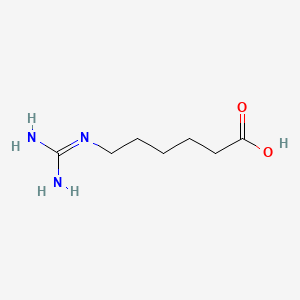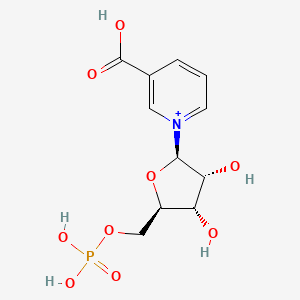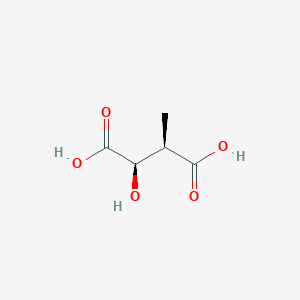
D-threo-3-methylmalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-threo-3-methylmalic acid is a threo-3-methylmalic acid. It is an enantiomer of a L-threo-3-methylmalic acid.
科学的研究の応用
Polymer Synthesis
D-threo-3-methylmalic acid has been explored in polymer chemistry. Cammas et al. (1994) describe the preparation of racemic threo-poly(β-3-methylmalic acid) from a racemic mixture of threo-3-methylaspartic acid, which expands the family of poly(β-malic acid) derivatives. This polymer features two stereogenic centers in its main chain and combines hydrophobic alkyl and hydrophilic carboxylic acid groups (Cammas et al., 1994).
Metabolism Studies
Research by Suzuki et al. (1976) investigated the metabolism of threo-beta-methylmalate by a Bacillus species, revealing interconversion reactions between threo-beta-methylmalate and citramalate. These findings suggest a role in catabolism for threo-beta-methylmalate (Suzuki et al., 1976).
Synthesis Studies
Wakamiya et al. (1982) demonstrated the stereospecific synthesis of threo-3-Methyl-D-cysteine from D-threonine, a component of the peptide antibiotic nisin, underscoring the chemical versatility of D-threo-3-methylmalic acid derivatives in synthesizing complex biological molecules (Wakamiya et al., 1982).
Enzyme Substrate Activity
Research into enzyme substrate activity has also been explored. Plaut et al. (1975) studied the activity of isocitrate dehydrogenases with various stereoisomers, including D-threo-3-methylmalic acid, providing insights into enzymatic reactions and substrate specificity (Plaut et al., 1975).
Biocompatibility and Therapeutic Applications
Bear et al. (1999) investigated the biocompatibility of a biosynthetic stereocopolymer of 3-methylmalic acid, highlighting its potential for temporary therapeutic applications due to its hydrolyzable and biocompatible nature (Bear et al., 1999).
Analytical Method Development
Pedersen et al. (2011) developed a method for quantifying methylmalonic acid in serum, utilizing derivatization techniques that could be relevant for studying D-threo-3-methylmalic acid in biological samples (Pedersen et al., 2011).
特性
製品名 |
D-threo-3-methylmalic acid |
|---|---|
分子式 |
C5H8O5 |
分子量 |
148.11 g/mol |
IUPAC名 |
(2R,3R)-2-hydroxy-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)/t2-,3-/m1/s1 |
InChIキー |
NPYQJIHHTGFBLN-PWNYCUMCSA-N |
異性体SMILES |
C[C@H]([C@H](C(=O)O)O)C(=O)O |
正規SMILES |
CC(C(C(=O)O)O)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



